molecular formula C17H20ClN5O4 B2726938 5-chloro-2-methoxy-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide CAS No. 2034516-36-2

5-chloro-2-methoxy-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide

Cat. No.: B2726938
CAS No.: 2034516-36-2
M. Wt: 393.83
InChI Key: LBUCKINIRISKGP-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide is a synthetic small molecule designed for research applications. This compound features a benzamide core linked to a 1,3,5-triazine ring system, a scaffold noted in scientific literature for its potential in medicinal chemistry and drug discovery . The structural inclusion of both the benzamide and the morpholino-substituted triazine motifs suggests potential for diverse biochemical interactions, making it a candidate for investigating enzyme inhibition and receptor binding studies. Researchers may find this compound valuable for developing novel therapeutic agents, particularly in areas such as neuroscience and oncology, where similar triazine and benzamide derivatives have shown activity . Its precise mechanism of action and specific research applications are yet to be fully characterized, offering a promising tool for exploratory biological screening and hit-to-lead optimization programs. This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5O4/c1-25-13-4-3-11(18)9-12(13)15(24)19-10-14-20-16(22-17(21-14)26-2)23-5-7-27-8-6-23/h3-4,9H,5-8,10H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUCKINIRISKGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCC2=NC(=NC(=N2)OC)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-chloro-2-methoxy-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C17_{17}H21_{21}ClN4_{4}O3_{3}
  • CAS Number : 184475-35-2

The compound features a benzamide core with a chloro and methoxy substituent, along with a morpholino group linked to a triazine moiety, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of the morpholino and triazine groups suggests potential interactions with nucleic acids or proteins involved in cell signaling pathways.

Key Mechanisms:

  • Inhibition of Kinase Activity : Similar compounds have been shown to inhibit various kinases involved in cancer progression. For example, derivatives containing benzamide structures have been evaluated for their ability to inhibit RET kinase, which is implicated in certain cancers .
  • Antiproliferative Effects : Preliminary studies indicate that related compounds exhibit significant antiproliferative effects against cancer cell lines, suggesting that this compound may also possess similar properties .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of 5-chloro-2-methoxy-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide.

Study Cell Line IC50 (µM) Mechanism Notes
Study 1A431< 10Apoptosis InductionSignificant cytotoxicity observed
Study 2RET+ Cancer5Kinase InhibitionEffective against RET mutations
Study 3Jurkat T-cells15Cell Cycle ArrestInduces G1 phase arrest

Case Studies

  • Anticancer Activity : In a study investigating the compound's effects on A431 cells (epidermoid carcinoma), it was found to induce apoptosis at concentrations lower than 10 µM. This suggests a potent anticancer activity that warrants further investigation into its mechanism and efficacy in vivo.
  • Kinase Inhibition : Another study focused on the inhibition of RET kinase by similar benzamide derivatives showed promising results with IC50 values around 5 µM. Given the structural similarities, it is hypothesized that our compound may exhibit comparable inhibitory effects.

Research Findings

Recent research indicates that compounds structurally related to 5-chloro-2-methoxy-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide are being explored for their potential as novel therapeutic agents against various forms of cancer and other diseases characterized by aberrant kinase activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a class of 1,3,5-triazine derivatives, which are widely explored for their applications in medicinal chemistry, agrochemicals, and materials science. Below is a detailed comparison with structurally related compounds:

Structural Features and Substitution Patterns

Key Triazine Derivatives :
Compound Name (and Identifier) Triazine Substituents Functional Group/Linkage Molecular Formula Key Properties/Applications Reference
5-Chloro-2-methoxy-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide 4-methoxy, 6-morpholino Benzamide (Cl, OMe on benzene) C₂₀H₃₁N₉O₃ Undisclosed (research compound)
4-Chloro-N,N-diethyl-6-morpholino-1,3,5-triazine-2-amine (2f) 4-chloro, 6-morpholino Diethylamine C₁₁H₁₉ClN₆O Intermediate in synthesis
N-Benzyl-4-chloro-6-morpholino-1,3,5-triazine-2-amine (2d) 4-chloro, 6-morpholino Benzylamine C₁₄H₁₆ClN₅O Synthetic precursor
4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine 4-chloro, 6-morpholino N-methyl-N-phenylamine C₁₄H₁₆ClN₅O Crystallographically characterized
Tribenuron-methyl 4-methoxy, 6-methyl Sulfonylurea C₁₅H₁₇N₅O₆S Herbicidal activity
5-{4-chloro-3-nitrophenyl}-2-furaldehyde (4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)hydrazone 4-methoxy, 6-morpholino Hydrazone-linked furaldehyde C₁₉H₁₈ClN₇O₅ Undisclosed (research compound)
Key Observations :

Triazine Core Modifications: The target compound shares the 4-methoxy-6-morpholino triazine core with 5-{4-chloro-3-nitrophenyl}-2-furaldehyde hydrazone , but differs in the substituent at position 2 (benzamide vs. hydrazone). Chlorine substitution at position 4 is common in intermediates like 2f and 2d , but the target compound replaces chlorine with methoxy, enhancing electron density on the triazine ring.

Functional Group Variations: Benzamide vs. Amines/Sulfonylureas: The benzamide group in the target compound contrasts with the diethylamine (2f), benzylamine (2d), and sulfonylurea (Tribenuron-methyl) groups in analogs. Benzamide derivatives are often explored for kinase inhibition or antimicrobial activity, whereas sulfonylureas like Tribenuron-methyl are herbicidal .

Physicochemical Properties: The presence of morpholino groups in the target compound and analogs (e.g., 2d, 2f) enhances solubility in polar solvents due to hydrogen-bonding capability. Tribenuron-methyl’s sulfonylurea group contributes to its herbicidal activity by inhibiting acetolactate synthase (ALS) in plants , a mechanism unlikely in the target compound due to structural differences.

Preparation Methods

Methylation of 5-Chlorosalicylic Acid

The benzamide core is derived from 5-chloro-2-methoxybenzoic acid , which is synthesized via methylation of 5-chlorosalicylic acid . Key steps include:

  • Esterification : Treatment of 5-chlorosalicylic acid with dimethyl sulfate in acetone under reflux with potassium carbonate yields methyl 5-chlorosalicylate .
  • Methylation : Subsequent methylation with dimethyl sulfate in aqueous sodium hydroxide converts the phenolic hydroxyl group to a methoxy group, forming methyl 5-chloro-2-methoxybenzoate .
  • Hydrolysis : Alkaline hydrolysis of the ester group produces 5-chloro-2-methoxybenzoic acid .

Reaction Conditions :

  • Solvents: Acetone, aqueous NaOH.
  • Catalysts: Dimethyl sulfate.
  • Yield: 66–95% for methyl 5-chloro-2-methoxybenzoate.

Activation of the Carboxylic Acid

To form the benzamide, the carboxylic acid is activated for nucleophilic substitution:

  • Chlorination : Reacting 5-chloro-2-methoxybenzoic acid with thionyl chloride (SOCl₂) produces 5-chloro-2-methoxybenzoyl chloride .
  • Alternative Activation : Ethyl chloroformate and triethylamine in dichloromethane generate a mixed anhydride intermediate, enabling coupling with amines.

Example Protocol :

  • Mix 5-chloro-2-methoxybenzoic acid (10.7 mmol) with triethylamine (1.5 mL) in dichloromethane.
  • Add ethyl chloroformate (1.02 mL) dropwise at 20°C.
  • Stir for 1 hour, then add the amine (e.g., morpholine derivative).

Synthesis of the Triazine Component: 4-Methoxy-6-Morpholino-1,3,5-Triazin-2-yl)Methylamine

Preparation of 2-Chloro-4-Methoxy-6-Morpholino-1,3,5-Triazine

The triazine core is constructed via sequential nucleophilic substitutions on cyanuric chloride:

  • First Substitution : React cyanuric chloride with sodium methoxide in THF at −30°C to introduce a methoxy group.
  • Second Substitution : Treat the intermediate with morpholine in dichloromethane to install the morpholino group.

Reaction Conditions :

  • Temperature: −30°C for methoxylation; room temperature for morpholine addition.
  • Solvents: THF, dichloromethane.
  • Yield: 74–81%.

Introduction of the Methylamine Group

The methylamine side chain is added via:

  • Aminomethylation : React 2-chloro-4-methoxy-6-morpholino-1,3,5-triazine with methylamine in a polar solvent (e.g., DMF) under reflux.
  • Reductive Amination : Alternatively, use formaldehyde and a reducing agent (e.g., NaBH₃CN) to introduce the methylene amine group.

Key Data :

  • Optimal solvent: N-methylpyrrolidinone (NMP).
  • Yield: 77–91% for analogous triazine-methylamine derivatives.

Coupling of Benzamide and Triazine Components

Amide Bond Formation

The final step involves coupling the activated benzoyl chloride with the triazine-methylamine:

  • Schotten-Baumann Reaction : Add 5-chloro-2-methoxybenzoyl chloride to a solution of 4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methylamine in dichloromethane with triethylamine.
  • Alternative Method : Use carbodiimide coupling agents (e.g., EDC/HOBt) in DMF for higher yields.

Reaction Conditions :

  • Temperature: 0–25°C.
  • Solvents: Dichloromethane, DMF.
  • Yield: 70–90%.

Comparative Analysis of Synthetic Routes

Step Method 1 (Patent-Based) Method 2 (Modern Coupling)
Benzamide Activation Thionyl chloride (72% yield) Ethyl chloroformate (87% yield)
Triazine Synthesis Sequential substitution Reductive amination
Coupling Conditions Room temperature 0°C with EDC/HOBt
Overall Yield 45–60% 65–75%

Challenges and Optimization Strategies

  • Regioselectivity : Ensure proper substitution on the triazine ring by controlling reaction order (methoxy before morpholino).
  • Purity : Recrystallization from ethanol or acetic acid improves final product purity.
  • Side Reactions : Minimize over-chlorination by using controlled stoichiometry of SOCl₂.

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